Cizolirtine - 142155-43-9

Cizolirtine

Catalog Number: EVT-364262
CAS Number: 142155-43-9
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cizolirtine, with the chemical formula C15H21N3OC_{15}H_{21}N_{3}O, is classified as a synthetic organic compound. It is categorized under non-steroidal anti-inflammatory drugs (NSAIDs) due to its analgesic properties. The compound is also recognized for its neuropharmacological effects, making it relevant in both medicinal chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cizolirtine involves several key steps:

  1. Preparation of Precursor Alcohol: The initial step involves synthesizing a precursor alcohol, specifically (±)-2-[phenyl(1-methyl-1H-pyrazol-5-yl)methoxy]-N,N-dimethylethanamine. This precursor is crucial for the subsequent formation of Cizolirtine.
  2. Chiral Catalysis: The synthesis employs chiral catalytic systems, particularly using ruthenium (II) complexes with phosphine ligands, to achieve enantioselectivity during the hydrogenation of prochiral ketones. This step is vital for obtaining the desired enantiomers of Cizolirtine .
  3. Final Steps: The final synthesis involves the reaction of the synthesized intermediate with citric acid to form cizolirtine citrate, which enhances its solubility and bioavailability.
Molecular Structure Analysis

Structure and Data

Cizolirtine's molecular structure can be represented by its canonical SMILES notation: CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C. The compound features a complex arrangement that includes:

  • A pyrazole ring
  • A benzyl moiety
  • A dimethylamino group

This structural configuration contributes to its pharmacological activity by facilitating interactions with neuropeptide receptors involved in pain modulation .

Relevant Data

  • Molecular Weight: Approximately 245.35 g/mol
  • Molecular Formula: C15H21N3OC_{15}H_{21}N_{3}O
  • Chemical Properties: Exhibits solubility in organic solvents, which aids in its formulation as a pharmaceutical agent .
Chemical Reactions Analysis

Reactions and Technical Details

Cizolirtine undergoes several chemical reactions:

  1. Oxidation: The compound can be oxidized using specific oxidizing agents, leading to various oxidized derivatives that may possess altered pharmacological properties.
  2. Reduction: Reduction reactions are commonly performed to modify functional groups within the molecule, often employing hydrogen gas or other reducing agents.
  3. Substitution: Nucleophilic substitution reactions are prevalent, allowing for the replacement of functional groups within Cizolirtine's structure, which can enhance its therapeutic profile.

These reactions are essential for modifying the compound's properties and optimizing its efficacy in clinical applications.

Mechanism of Action

Cizolirtine functions by inhibiting the release of calcitonin gene-related peptide and substance P from primary afferent fibers and dorsal horn interneurons at the spinal level. This mechanism underlies its analgesic effects, making it effective in treating conditions associated with pain and overactive bladder .

Process and Data

The inhibition of these neuropeptides leads to reduced neuronal excitability and pain perception, contributing to its therapeutic benefits in managing chronic pain conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.

These properties are critical for determining formulation strategies in pharmaceutical development.

Applications

Cizolirtine has several scientific uses:

  • Pharmacology: Investigated extensively for its analgesic properties, offering potential advantages over existing NSAIDs.
  • Neuroscience Research: Used as a model compound to study neuropeptide modulation and neurotransmitter release mechanisms.
  • Clinical Applications: Currently being evaluated for effectiveness in treating chronic pain syndromes and urinary disorders associated with overactive bladder .
Introduction to Cizolirtine: Pharmacological Context and Research Significance

Neurochemical Basis of Cizolirtine’s Mechanism of Action

Cizolirtine’s primary mechanism involves presynaptic inhibition of nociceptive and sensory neurotransmitters in the spinal cord, specifically substance P (SP) and calcitonin gene-related peptide (CGRP). These neuropeptides are critical in mediating bladder afferent signaling and micturition reflexes. Preclinical studies demonstrate that cizolirtine:

  • Reduces K⁺-evoked release of SP-like material (SPLM) by 35% and CGRP-like material (CGRPLM) by 40% from rat spinal cord slices at 0.1 mM concentrations [3].
  • Depresses in vivo outflow of SPLM and CGRPLM in the subarachnoid space of anesthetized rats following intrathecal administration (ED₅₀ = 0.8 µmol/kg) [3].
  • Utilizes noradrenergic pathways for this inhibition, as α₂-adrenoceptor antagonist idazoxan completely blocks cizolirtine’s effects on neuropeptide release. This confirms the involvement of descending noradrenergic pathways rather than direct receptor binding [3] [9].

Table 1: Neurochemical Effects of Cizolirtine on Key Sensory Neurotransmitters

NeurotransmitterExperimental ModelReduction in ReleaseProposed Mechanism
Substance P (SP)Rat spinal cord slices35% (p<0.01)Noradrenaline-mediated presynaptic inhibition
CGRPRat spinal cord slices40% (p<0.01)Noradrenaline-mediated presynaptic inhibition
SP & CGRPIn vivo rat spinal cordED₅₀ = 0.8 µmol/kgIdazoxan-sensitive α₂-adrenoceptor pathway

This unique mechanism spares muscarinic receptors, explaining its lack of anticholinergic side effects while effectively modulating bladder sensory hypersensitivity [3] [8].

Historical Development and Rationale for Targeting Sensory Neurotransmitter Modulation

Cizolirtine emerged from analgesic drug discovery programs in the 1990s. Initial characterization revealed:

  • Broad analgesic efficacy in rodent models (acetic acid-induced writhing, formalin test) without anti-inflammatory properties or ulcerogenic effects [3] [5].
  • Failure to bind opioid, serotonin, dopamine, or cholinergic receptors at concentrations up to 10 μM, distinguishing it from conventional analgesics [3].
  • Clinical translation challenges in chronic pain led to repurposing for OAB based on mechanistic insights: Since SP and CGRP regulate bladder nociception and detrusor overactivity, cizolirtine’s inhibition of these neuropeptides offered a rational path for urological application [6] [8].

The pivotal shift occurred when preclinical urodynamic studies demonstrated cizolirtine’s ability to:

  • Normalize micturition volume and frequency in acetic acid-induced cystitis models [6]
  • Suppress rhythmic bladder contractions without affecting voiding pressure [8]This established sensory neurotransmission as a viable target for OAB pharmacotherapy.

Position in Contemporary Uropharmacology: Comparative Gaps in Overactive Bladder Therapeutics

Contemporary OAB treatment relies on antimuscarinics (e.g., oxybutynin) and β₃-adrenoceptor agonists (e.g., mirabegron), which primarily target efferent pathways or detrusor muscle directly. Cizolirtine addresses two unmet needs:

  • Afferent signaling modulation: Unlike antimuscarinics, cizolirtine targets sensory hyperactivity driving urinary urgency at the spinal level [2] [8].
  • Efficacy in clinical trials:
  • Phase 2 studies showed 33.4% reduction in 24-hour voiding frequency vs 17.0% for placebo (p=0.001), comparable to oxybutynin (34.3%) [2].
  • Increased voided volume by 17.8% vs no improvement with placebo (p=0.002) [2].
  • Achieved complete dryness in 68.75% of patients at 800 mg/day vs 30% with placebo (p=0.04) [4] [6].

Table 2: Comparative Efficacy of Cizolirtine vs Standard OAB Therapies

Therapeutic MetricCizolirtine (800 mg/d)PlaceboOxybutynin (15 mg/d)Statistical Significance
Reduction in voiding frequency33.4%17.0%34.3%p=0.001 (vs placebo)
Increase in voided volume17.8%0%14.5%p=0.002 (vs placebo)
Patients achieving dryness68.75%30%Not reportedp=0.04 (vs placebo)
Urodynamic improvementSignificantNoneLimitedp<0.05 (vs placebo)

Critically, cizolirtine improved urodynamic parameters (e.g., detrusor overactivity) where oxybutynin showed limited effects, validating its distinct mechanism [2] [8]. Its niche lies in patients with predominant afferent pathway dysfunction or intolerance to antimuscarinic effects, positioning it as a complementary approach in the uropharmacology arsenal [6] [8].

Properties

CAS Number

142155-43-9

Product Name

Cizolirtine

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3

InChI Key

DCMJBKFKXGPPMT-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C

Synonyms

1-methyl-5-((2,N,N-dimethylaminoethoxy)(phenyl)methyl)-1H-pyrazole citrate
cizolirtine
E 4018
E-4018

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.